Cas no 70082-28-9 ((2-Cyclohexylethyl)hydrazine)

(2-Cyclohexylethyl)hydrazine 化学的及び物理的性質
名前と識別子
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- (2-cyclohexylethyl)hydrazine
- (2-Cyclohexylethyl)hydrazine
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- MDL: MFCD11170343
- インチ: 1S/C8H18N2/c9-10-7-6-8-4-2-1-3-5-8/h8,10H,1-7,9H2
- InChIKey: HKIVTJOODWTEBW-UHFFFAOYSA-N
- ほほえんだ: N(CCC1CCCCC1)N
(2-Cyclohexylethyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY193552-1g |
(2-Cyclohexylethyl)hydrazine |
70082-28-9 | ≥95% | 1g |
¥6500.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7551-10G |
(2-cyclohexylethyl)hydrazine |
70082-28-9 | 95% | 10g |
¥ 21,021.00 | 2023-03-31 | |
Enamine | EN300-93778-0.5g |
(2-cyclohexylethyl)hydrazine |
70082-28-9 | 0.5g |
$679.0 | 2023-09-01 | ||
Enamine | EN300-93778-5.0g |
(2-cyclohexylethyl)hydrazine |
70082-28-9 | 5.0g |
$2525.0 | 2023-02-11 | ||
Enamine | EN300-93778-10.0g |
(2-cyclohexylethyl)hydrazine |
70082-28-9 | 10.0g |
$3746.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557966-250mg |
(2-Cyclohexylethyl)hydrazine |
70082-28-9 | 98% | 250mg |
¥4202.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557966-1g |
(2-Cyclohexylethyl)hydrazine |
70082-28-9 | 98% | 1g |
¥7007.00 | 2024-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7551-500mg |
(2-cyclohexylethyl)hydrazine |
70082-28-9 | 95% | 500mg |
¥3060.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7551-5.0g |
(2-cyclohexylethyl)hydrazine |
70082-28-9 | 95% | 5.0g |
¥12383.0000 | 2024-07-21 | |
eNovation Chemicals LLC | Y1193714-1g |
(2-Cyclohexylethyl)hydrazine |
70082-28-9 | 95% | 1g |
$750 | 2025-02-26 |
(2-Cyclohexylethyl)hydrazine 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
(2-Cyclohexylethyl)hydrazineに関する追加情報
Chemical Profile of (2-Cyclohexylethyl)hydrazine (CAS No. 70082-28-9)
(2-Cyclohexylethyl)hydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 70082-28-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This hydrazine derivative features a cyclohexyl substituent on an ethyl chain, imparting unique chemical properties that make it valuable in various synthetic applications. The compound's structure, characterized by its secondary amine functionality, positions it as a versatile intermediate in the synthesis of more complex molecules.
The molecular formula of (2-Cyclohexylethyl)hydrazine is C₈H₁₈N₂, reflecting its composition of eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. This configuration contributes to its reactivity and potential utility in forming stable bonds with other organic molecules. The presence of two amine groups (-NH₂) makes it a potential precursor for the development of pharmacologically active agents, particularly those targeting neurological and cardiovascular systems.
In recent years, the interest in hydrazine derivatives has surged due to their role in medicinal chemistry. Specifically, compounds containing the hydrazine moiety have been explored for their potential as intermediates in the synthesis of antitubercular and anticancer agents. The cyclohexyl group in (2-Cyclohexylethyl)hydrazine enhances its solubility and metabolic stability, making it an attractive candidate for further chemical manipulation.
Recent advancements in synthetic methodologies have enabled more efficient preparation of (2-Cyclohexylethyl)hydrazine. For instance, catalytic hydrogenation techniques have been optimized to produce this compound with higher yields and purity. These improvements are crucial for pharmaceutical applications where impurities can significantly impact efficacy and safety profiles. The compound's synthesis often involves the reaction of cyclohexanone with hydrazine hydrate, followed by reduction steps to introduce the ethyl group.
The pharmacological potential of (2-Cyclohexylethyl)hydrazine has been investigated in several preclinical studies. Researchers have explored its interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are pivotal in regulating neurotransmitter levels. Preliminary findings suggest that derivatives of this compound may exhibit inhibitory effects on these enzymes, potentially leading to therapeutic benefits in conditions like depression and Parkinson's disease.
Moreover, the structural motif of (2-Cyclohexylethyl)hydrazine has inspired the design of novel scaffolds for drug discovery. By modifying its functional groups or incorporating it into larger molecular frameworks, chemists aim to enhance its pharmacokinetic properties and target specificity. For example, appending hydrophilic or lipophilic groups can modulate its absorption, distribution, metabolism, and excretion (ADME) profiles.
The role of computational chemistry in optimizing derivatives of (2-Cyclohexylethyl)hydrazine cannot be overstated. Molecular modeling techniques allow researchers to predict how different modifications will affect the compound's biological activity. This approach accelerates the drug discovery process by minimizing the need for extensive experimental trials. Virtual screening platforms have been particularly useful in identifying promising candidates for further validation.
In industrial applications, (2-Cyclohexylethyl)hydrazine serves as a key intermediate in producing specialty chemicals and fine chemicals. Its reactivity with carboxylic acids and acid chlorides facilitates the formation of hydrazides, which are widely used in polymer chemistry and material science. The cyclohexyl group also contributes to thermal stability, making these hydrazides suitable for high-temperature processes.
The environmental impact of synthesizing and handling (2-Cyclohexylethyl)hydrazine is another critical consideration. Modern synthetic routes emphasize green chemistry principles to minimize waste and reduce hazardous byproducts. For instance, solvent-free reactions or the use of biodegradable solvents have been explored to enhance sustainability. These efforts align with global regulatory standards aimed at protecting ecosystems while maintaining high-quality chemical production.
Future directions in research on (2-Cyclohexylethyl)hydrazine include exploring its role in nanotechnology and advanced materials. The compound's ability to form coordination complexes with metal ions has opened avenues for developing metal-organic frameworks (MOFs) with tailored properties. Such materials have potential applications in gas storage, catalysis, and even as sensors for detecting environmental pollutants.
In conclusion, (2-Cyclohexylethyl)hydrazine (CAS No. 70082-28-9) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features offer opportunities for developing new drugs and advanced materials while adhering to sustainable practices. As research continues to uncover its potential applications, this compound is poised to remain a cornerstone in chemical innovation.
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